REACTION_CXSMILES
|
[Br:1]Br.[NH2:3][C:4]1[C:5]([CH3:12])=[CH:6][C:7]([O:10][CH3:11])=[N:8][CH:9]=1.[OH-].[Na+]>C(O)(=O)C.C([O-])(=O)C.[Na+].O>[NH2:3][C:4]1[C:9]([Br:1])=[N:8][C:7]([O:10][CH3:11])=[CH:6][C:5]=1[CH3:12] |f:2.3,5.6|
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC(=NC1)OC)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 20 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified on a silica gel column (methylene chloride/ethyl acetate, 19:1→4:1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CC1C)OC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |